N-Benzyloxycarbonyl-O-benzoyl Aspartame
N-Benzyloxycarbonyl-O-benzoyl Aspartame
Brand Name:
Vulcanchem
CAS No.:
5262-07-7
VCID:
VC0133237
InChI:
InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1
SMILES:
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula:
C29H30N2O7
Molecular Weight:
518.6 g/mol
N-Benzyloxycarbonyl-O-benzoyl Aspartame
CAS No.: 5262-07-7
Reference Standards
VCID: VC0133237
Molecular Formula: C29H30N2O7
Molecular Weight: 518.6 g/mol
CAS No. | 5262-07-7 |
---|---|
Product Name | N-Benzyloxycarbonyl-O-benzoyl Aspartame |
Molecular Formula | C29H30N2O7 |
Molecular Weight | 518.6 g/mol |
IUPAC Name | benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate |
Standard InChI | InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 |
Standard InChIKey | IVJGBERAZUMDJM-DQEYMECFSA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Synonyms | β-Benzyl-N-carbobenzoxy-L-aspartyl-L-phenylalanine Methyl Ester; β-Benzyl N-Benzyloxycarbonyl-L-aspartyl-L-phenylalanine Methyl Ester; 3-(Carboxyamino)-N-(α-carboxyphenethyl)succinamic Acid Dibenzyl Methyl Ester; |
PubChem Compound | 10907422 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume